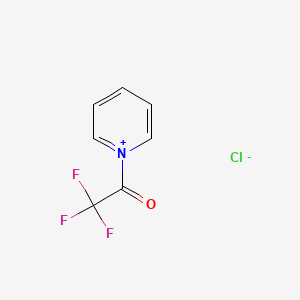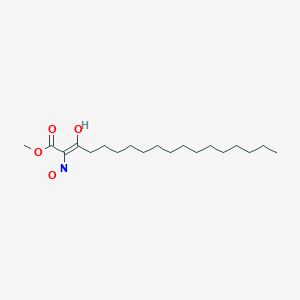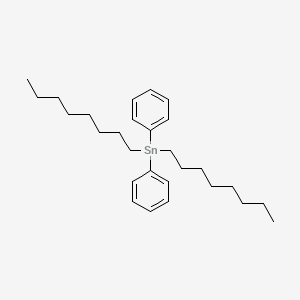
1,2,3,4,5,6,7,8-Octahydro-1,4-ethano-5,8-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is a complex organic compound with a unique structure that includes multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation and other substitution reactions can occur, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydronaphthalene: Similar structure but different reactivity and applications.
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydroindene: Another related compound with distinct chemical properties.
Uniqueness
1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Propriétés
Numéro CAS |
108587-09-3 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
tetracyclo[6.2.2.13,6.02,7]tridec-2(7)-ene |
InChI |
InChI=1S/C13H18/c1-2-9-4-3-8(1)12-10-5-6-11(7-10)13(9)12/h8-11H,1-7H2 |
Clé InChI |
JVYHBEASEWIGEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3=C2C4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)





![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)

![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)



